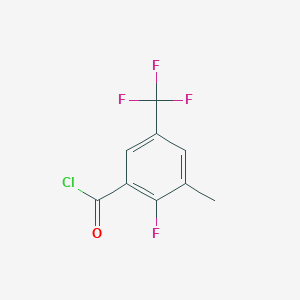
3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(5-bromothiophen-3-yl)-N-(1-cyano-1-methylpropyl)prop-2-enamide is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including its use as a tool for investigating biochemical and physiological processes.
Scientific Research Applications
Antifungal and Antipathogenic Activities
Some compounds with bromothiophene moieties and related structures have demonstrated significant biological activities. For instance, bromopyrrole alkaloids isolated from marine sponges showed effective antifungal activity against Candida albicans, suggesting potential use in developing antifungal agents (Zhu et al., 2016). Additionally, new thiourea derivatives have been synthesized and tested for their antipathogenic activity, showing significant effects on Pseudomonas aeruginosa and Staphylococcus aureus strains, known for biofilm growth capabilities (Limban, Marutescu, & Chifiriuc, 2011).
Colorimetric Sensing and Chemical Reactivity
Another study on N-(cyano(naphthalen-1-yl)methyl)benzamides highlighted their use in colorimetric sensing of fluoride anions, demonstrating a drastic color transition useful for naked-eye detection in solution. This indicates the potential application of similar compounds in chemical sensing technologies (Younes et al., 2020).
Herbicidal Activity
Research on 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates revealed herbicidal inhibitors of PSII electron transport, with some compounds showing excellent herbicidal activities. This suggests the potential use of structurally related compounds in agriculture as herbicides (Wang et al., 2004).
Synthetic Utility and Organic Synthesis
Compounds containing cyano and bromothiophene moieties have been used in various synthetic applications, indicating their utility in constructing complex organic molecules. For instance, reactions under Gewald conditions led to the formation of enamines and thioamides, showcasing their versatility in organic synthesis (Paul et al., 2013).
Nonlinear Optical Properties
Pyrazole-thiophene-based amide derivatives were synthesized and their non-linear optical (NLO) properties were studied, revealing that some compounds exhibit better NLO responses. This points towards potential applications in materials science for the development of optical devices (Kanwal et al., 2022).
properties
IUPAC Name |
3-(5-bromothiophen-3-yl)-N-(2-cyanobutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c1-3-12(2,8-14)15-11(16)5-4-9-6-10(13)17-7-9/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYILSYDTUNVDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C=CC1=CSC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

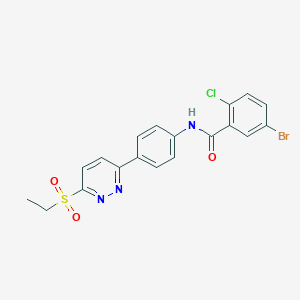
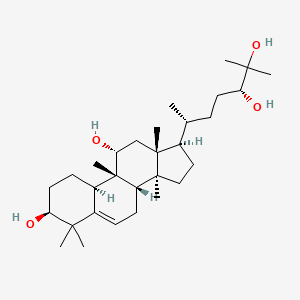
![Tert-butyl 3,8-diazabicyclo[4.2.0]octane-3-carboxylate hydrochloride](/img/no-structure.png)
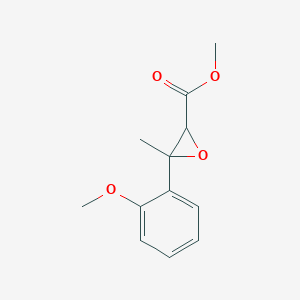

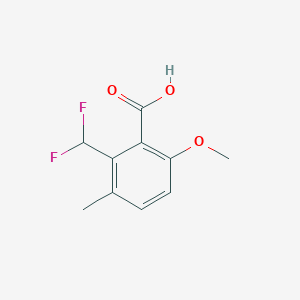

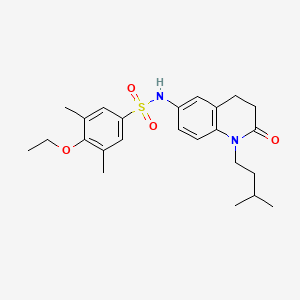
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanehydrazide](/img/structure/B2503675.png)
![[N-methyl-N-(pyridine-4-yl)amino]acetic acid hydrochloride](/img/structure/B2503676.png)
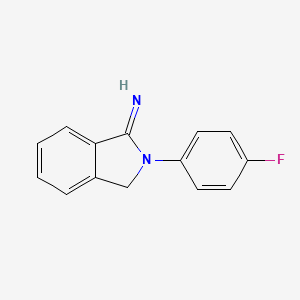
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2503679.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2503682.png)
